molecular formula C22H19N7O2 B3735134 3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[4-(prop-2-YN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one

3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[4-(prop-2-YN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one

Cat. No.: B3735134
M. Wt: 413.4 g/mol
InChI Key: ONVXORDEINYWCW-UHFFFAOYSA-N
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Description

3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[4-(prop-2-YN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one is a complex heterocyclic compound that features multiple fused rings, including triazole, pyridazine, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[4-(prop-2-YN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the triazole ring: This can be achieved through cyclocondensation reactions involving hydrazine derivatives and appropriate nitriles or carboxylic acids.

    Construction of the pyridazine ring: This often involves the reaction of hydrazine with diketones or α,β-unsaturated carbonyl compounds.

    Assembly of the pyrazole ring: This can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones or β-keto esters.

    Final coupling and functionalization: The final product is obtained by coupling the intermediate compounds and introducing the prop-2-yn-1-yloxyphenyl group under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[4-(prop-2-YN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[4-(prop-2-YN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and pyridazine rings are known to interact with active sites of enzymes, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to receptors and altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[4-(prop-2-YN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one stands out due to its unique combination of fused rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-(4-prop-2-ynoxyphenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N7O2/c1-4-11-31-16-7-5-15(6-8-16)17-12-20(30)23-22-21(17)13(2)26-29(22)19-10-9-18-25-24-14(3)28(18)27-19/h1,5-10,17H,11-12H2,2-3H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVXORDEINYWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)OCC#C)C4=NN5C(=NN=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[4-(prop-2-YN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one
Reactant of Route 2
3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[4-(prop-2-YN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one
Reactant of Route 3
3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[4-(prop-2-YN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one
Reactant of Route 4
3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[4-(prop-2-YN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one
Reactant of Route 5
Reactant of Route 5
3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[4-(prop-2-YN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one
Reactant of Route 6
Reactant of Route 6
3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[4-(prop-2-YN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one

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